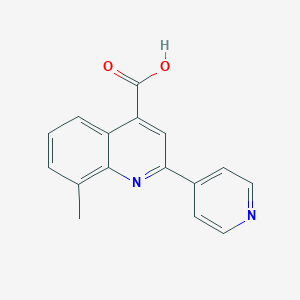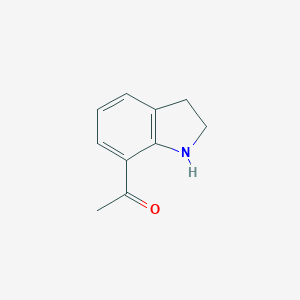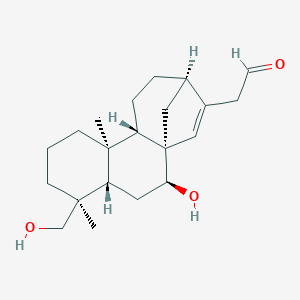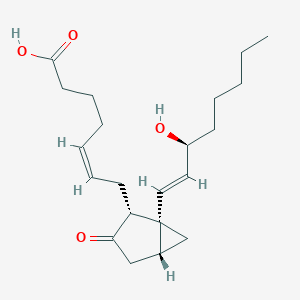
8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 107027-42-9. It has a molecular weight of 264.28 . The IUPAC name for this compound is 8-methyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12N2O2/c1-10-3-2-4-12-13(16(19)20)9-14(18-15(10)12)11-5-7-17-8-6-11/h2-9H,1H3,(H,19,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Biotechnology
In biotechnology, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is utilized for its potential role in microbial fermentation processes . It may serve as a precursor or an intermediate in the synthesis of complex organic compounds. For instance, it could be involved in the production of citric acid through fermentation with Aspergillus niger , optimizing key factors like carbon sources and fermentation techniques .
Pharmaceuticals
This compound finds applications in pharmaceutical research as a reference standard for drug development. Its structural specificity makes it valuable for testing and quality control in the synthesis of new medicinal compounds. It’s particularly useful in the development of drugs that target neurological pathways, given its quinoline structure which is often seen in compounds with neuroactive properties .
Agriculture
In the agricultural sector, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid could be explored for its role in plant growth regulation or as a building block for agrochemicals. Its pyridine moiety is a common feature in herbicides and insecticides, suggesting potential applications in pest control and crop yield enhancement .
Material Science
Material scientists may investigate the use of this compound in the creation of novel materials with specific optical or electronic properties. Its rigid molecular structure could be beneficial in forming polymers or small molecule layers in organic light-emitting diodes (OLEDs) or other electronic devices .
Chemical Synthesis
In chemical synthesis, this compound is a valuable intermediate for constructing more complex molecules. Its reactive carboxylic acid group allows for various derivatization reactions, making it a versatile starting material for synthesizing a wide range of organic compounds .
Analytical Chemistry
Analytical chemists might employ 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid as a calibration standard in chromatography or spectrometry. Its unique molecular signature helps in the accurate identification and quantification of substances in complex mixtures .
Safety and Hazards
Eigenschaften
IUPAC Name |
8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-3-2-4-12-13(16(19)20)9-14(18-15(10)12)11-5-7-17-8-6-11/h2-9H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSIJLUVNKNDFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396711 |
Source


|
| Record name | 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
CAS RN |
107027-42-9 |
Source


|
| Record name | 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)





![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)



![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)